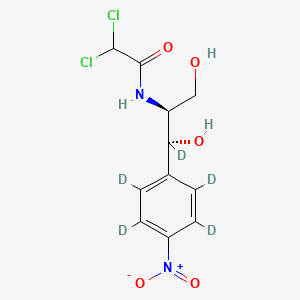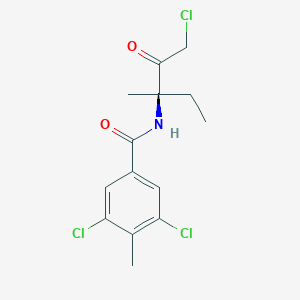![molecular formula C16H14N4 B13436236 (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is a chiral compound with a complex structure that includes an aminoethyl group, a phenyl ring, and a benzoimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-benzoimidazole-6-carbonitrile with an appropriate chiral amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include imines, oximes, primary amines, and various substituted derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In medicine, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Mecanismo De Acción
The mechanism of action of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-Phenyl-1H-benzoimidazole-6-carbonitrile: Lacks the aminoethyl group, resulting in different chemical and biological properties.
2-(1-Aminoethyl)-1H-benzo[D]imidazole-6-carbonitrile: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C16H14N4 |
|---|---|
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(18)16-19-14-8-7-12(10-17)9-15(14)20(16)13-5-3-2-4-6-13/h2-9,11H,18H2,1H3/t11-/m1/s1 |
Clave InChI |
WWZLYSBJNRDGFZ-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
SMILES canónico |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)
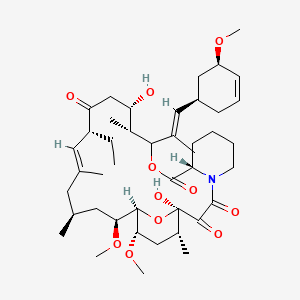
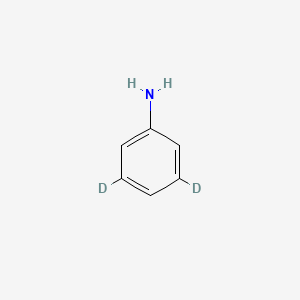
methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
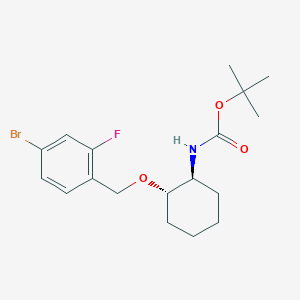

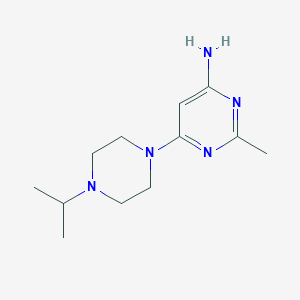
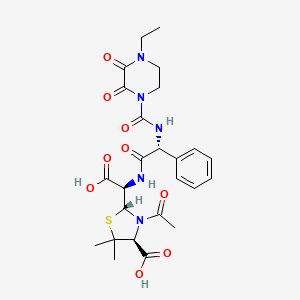

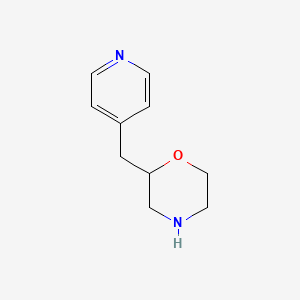
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
